1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one
Description
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one is an aromatic ketone featuring a benzyloxy-methyl substituent at the 2-position of the phenyl ring and an acetyl group at the 1-position. Such compounds are intermediates in pharmaceutical and materials chemistry, particularly in the synthesis of glycosides () and antitumor agents ().
Properties
CAS No. |
917957-66-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[2-(phenylmethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)16-10-6-5-9-15(16)12-18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
DFLHYYOPTQJMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl alcohol with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
The applications of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one are primarily in the realm of scientific research, where it serves as a versatile building block for synthesizing complex molecules.
Scientific Research Applications
This compound, with the molecular formula , is used across chemistry, biology, medicine, and industry.
Chemistry
- Building Block: It serves as a fundamental component in creating more complex molecules.
- Synthesis of Chiral Ortho-Benzyloxyphenyl Oxazolines: Utilized in the synthesis of new chiral ortho-benzyloxyphenyl oxazolines and their base-induced cyclisation .
Biology
- Ligand in Receptor Binding Studies: It is investigated for its potential as a ligand in receptor binding studies.
Medicine
- Potential Therapeutic Effects: It is explored for potential therapeutic effects, particularly in treating neurological disorders.
- Neurotransmitter Modulation: Similar compounds have demonstrated the ability to modulate neurotransmitter levels, suggesting potential applications in treating mood disorders. The amine group's structural similarity to known neurotransmitter precursors may facilitate this activity.
Industry
- Development of Novel Materials: It is utilized in developing novel materials.
- Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and physicochemical properties derived from the evidence:
*Calculated based on molecular formula.
Key Observations
Substituent Position and Physicochemical Properties
- Positional Isomerism: The position of the benzyloxy group significantly impacts physical properties. For example, 3-benzyloxy acetophenone () has a defined melting point (29–30°C), whereas meta- and para-benzyloxy isomers () lack reported melting points, suggesting differences in crystallinity.
- Fluorination: The introduction of a 4-fluoro substituent () reduces molecular weight (244.27 vs. 226.27 for non-fluorinated analogues) and may enhance lipophilicity, influencing bioavailability in drug design.
Functional Group Additions
- For instance, 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one () is studied for biochemical interactions via IR and EIMS spectra.
Biological Activity
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one, also known as a benzyloxy-substituted ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups that enhance its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 256.30 g/mol
- Functional Groups : Ketone, ether (benzyloxy), and aromatic rings.
This structural complexity contributes to its varied biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 (liver cancer) | 5.55 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (breast cancer) | 4.17 | Inhibits cell proliferation and promotes ROS accumulation |
| HCT-116 (colon cancer) | 5.23 | Modulates cell cycle distribution |
The compound's mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells, making it a candidate for further drug development .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly in treating resistant bacterial infections .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | IC (µM) | Significance |
|---|---|---|
| DPPH Radical Scavenging | 25 µM | Effective scavenger |
| ABTS Assay | 30 µM | Strong antioxidant |
The compound's ability to scavenge free radicals indicates its potential for use in preventing oxidative stress-related diseases .
Study on Anticancer Activity
A recent study explored the effects of this compound on HepG-2 cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 5.55 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed that the compound causes G0/G1 phase arrest, followed by apoptosis through mitochondrial pathways .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results revealed that it exhibited bactericidal activity at MIC values of 32 µg/mL and 64 µg/mL respectively. The study suggested that the benzyloxy group plays a crucial role in enhancing the antibacterial activity by disrupting bacterial cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
